molecular formula C8H7FINO B12850177 7-fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine

7-fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B12850177
M. Wt: 279.05 g/mol
InChI Key: JHUVCAXZRLHRJR-UHFFFAOYSA-N
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Description

7-Fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the class of benzoxazines. This compound is characterized by the presence of both fluorine and iodine atoms, which contribute to its unique chemical properties. Benzoxazines are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-5-fluorophenol and 2-chloroacetyl chloride.

    Acylation: The 2-amino-5-fluorophenol undergoes acylation with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) in a solvent such as chloroform.

    Cyclization: The acylated product undergoes intramolecular cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form oxo derivatives or reduction to form hydro derivatives.

    Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃).

Major Products Formed

    Substitution Products: Azido, cyano, or sulfonyl derivatives.

    Oxidation Products: Oxo derivatives.

    Reduction Products: Hydro derivatives.

    Coupling Products: Biaryl or alkyne derivatives.

Mechanism of Action

The mechanism of action of 7-fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of both fluorine and iodine atoms, which enhance its reactivity and versatility in chemical reactions

Properties

Molecular Formula

C8H7FINO

Molecular Weight

279.05 g/mol

IUPAC Name

7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C8H7FINO/c9-5-3-8-7(4-6(5)10)11-1-2-12-8/h3-4,11H,1-2H2

InChI Key

JHUVCAXZRLHRJR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2N1)I)F

Origin of Product

United States

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